tert-Butyl [3-(1-cyano-1-methylethyl)phenyl]carbamate
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Overview
Description
tert-Butyl [3-(1-cyano-1-methylethyl)phenyl]carbamate: is an organic compound with the molecular formula C15H20N2O2. It is a derivative of carbamate and contains a tert-butyl group, a cyano group, and a phenyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl [3-(1-cyano-1-methylethyl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable phenyl derivative. One common method includes the use of tert-butyl carbamate and a phenyl isocyanate derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl [3-(1-cyano-1-methylethyl)phenyl]carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, in solvents like water or acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, in solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles, in solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or phenyl derivatives.
Scientific Research Applications
Chemistry: tert-Butyl [3-(1-cyano-1-methylethyl)phenyl]carbamate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a model compound for understanding the behavior of carbamate derivatives in biological systems .
Medicine: It is investigated for its potential therapeutic effects and its ability to interact with biological targets .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the formulation of certain coatings and adhesives .
Mechanism of Action
The mechanism of action of tert-Butyl [3-(1-cyano-1-methylethyl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The cyano group and the carbamate moiety play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
- tert-Butyl [3-(1-cyano-1-methylethyl)azetidine-1-carboxylate
- tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
- tert-Butyl N-[3-(1-cyano-1-methylethyl)phenyl]carbamate
Comparison: tert-Butyl [3-(1-cyano-1-methylethyl)phenyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities. For instance, the presence of the cyano group can significantly influence its chemical stability and reactivity compared to other carbamate derivatives .
Properties
Molecular Formula |
C15H20N2O2 |
---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
tert-butyl N-[3-(2-cyanopropan-2-yl)phenyl]carbamate |
InChI |
InChI=1S/C15H20N2O2/c1-14(2,3)19-13(18)17-12-8-6-7-11(9-12)15(4,5)10-16/h6-9H,1-5H3,(H,17,18) |
InChI Key |
RRSKXMNKWGLNAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(C)(C)C#N |
Origin of Product |
United States |
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